K-Ras(G12C) inhibitor 9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

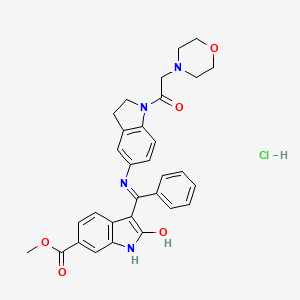

K-Ras(G12C) inhibitor 9 is an allosteric inhibitor of oncogenic K-Ras(G12C) . It belongs to a series of small molecules that irreversibly bind to a common oncogenic mutant K-Ras(G12C) and block K-Ras(G12C) interactions . Some of these molecules decrease viability and increase apoptosis of G12C-containing cancer cell lines .

Chemical Reactions Analysis

This compound is known to bind irreversibly to the mutant cysteine residue in oncogenic KRAS G12C . This mechanism of action surmounts the pharmacological problem of attempting to competitively inhibit GTP/GDP binding which occurs with picomolar affinities at RAS proteins .Scientific Research Applications

Development of Covalent Inhibitors Targeting K-Ras(G12C) : K-Ras, especially the G12C mutation, is a major driver in various cancers. Recent advances in structural biology have led to the design of covalent G12C-specific inhibitors. These inhibitors show improved selectivity and potency due to their irreversible covalent binding nature, offering a new approach to target the previously considered "undruggable" Ras (Ni et al., 2019).

Selective Inhibitory Peptides for K-Ras(G12D) : Although not directly related to G12C, research on K-Ras(G12D) selective inhibitory peptides contributes to the broader understanding of targeting specific K-Ras mutations. These peptides have shown binding and inhibition selectivity for K-Ras(G12D), which could inspire similar approaches for G12C (Sakamoto et al., 2017).

Direct Inhibition of KRAS(G12C) : The discovery of covalent inhibitors targeting KRAS(G12C) marks a significant milestone in direct RAS inhibition. These inhibitors, such as AMG510 and MRTX849, have entered clinical trials and shown promising results. However, their application is limited to KRAS(G12C) tumors, which represent a fraction of all RAS mutants in human tumors (Zuberi et al., 2020).

Efficacy in Xenograft Models of NSCLC : Novel covalent inhibitors of K-Ras G12C have demonstrated efficacy in xenograft models of non-small cell lung cancer (NSCLC), showing dose-dependent tumor growth inhibition and good tolerability upon oral dosing (Satyam et al., 2016).

Mechanisms of Action and Resistance : Understanding the drug response in the tumor microenvironment is crucial for the development and clinical application of KRAS(G12C) inhibitors. However, resistance to these therapies, both intrinsic and acquired, poses a significant challenge (Liu et al., 2021).

Allosteric Regulation of RAS Function : Targeting the allosteric regulatory sites on Ras, particularly in a mutant-specific manner, represents a novel approach in developing RAS inhibitors. This is exemplified by inhibitors that bind to the newly discovered pocket beneath the effector binding switch-II region in K-Ras(G12C) (Ostrem et al., 2013).

Mechanism of Action

Target of Action

The primary target of K-Ras(G12C) inhibitor 9 is the K-Ras protein , specifically the G12C mutation . K-Ras is a small GTPase and is among the most commonly mutated oncogenes in cancer . The G12C mutation is particularly prevalent in non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and pancreatic ductal adenocarcinoma (PDAC) .

Mode of Action

K-Ras(G12C) inhibitors, including inhibitor 9, preferentially bind to the GDP-bound conformation of the K-Ras protein . This binding blocks the exchange with GTP, thus preventing the activation of the signaling cascade . The inhibitors are covalent, meaning they form a strong bond with the mutant protein, locking it in an inactive state .

Biochemical Pathways

The action of K-Ras(G12C) inhibitors affects several biochemical pathways. The primary pathway is the RAS/MAPK pathway , which is involved in cell proliferation and survival . By inhibiting the G12C mutation, these inhibitors disrupt this pathway, leading to a reduction in oncogenic signaling . Resistance to these inhibitors can arise through various mechanisms, including reactivation of the same signaling or via alternative pathways .

Pharmacokinetics

The pharmacokinetics of K-Ras(G12C) inhibitors like inhibitor 9 involve their absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the drug. For example, GEC255, a novel KRAS G12C inhibitor, showed a linear increase in AUC exposure and Cmax with increasing doses . The Tmax was 2-4 hours in all dosing groups, and Ctrough within the 24-hour period was higher than pERK IC90 even in low dose group .

Result of Action

The result of the action of K-Ras(G12C) inhibitors is a decrease in the proliferation of cancer cells. This is achieved by locking the K-Ras protein in an inactive state, thus preventing it from promoting cell proliferation . Resistance to these inhibitors can develop through various mechanisms, including mutations that reduce drug efficacy or increase the expression of mutant k-ras .

Action Environment

The action, efficacy, and stability of K-Ras(G12C) inhibitors can be influenced by various environmental factors. These include the tumor microenvironment, which can impact drug response . For example, immune checkpoints, which are modulators of immune activation, can destroy anti-tumor immunity and thus influence the effectiveness of these inhibitors . Understanding these environmental influences is crucial for the design, testing, and clinical application of K-Ras(G12C) inhibitors .

Safety and Hazards

properties

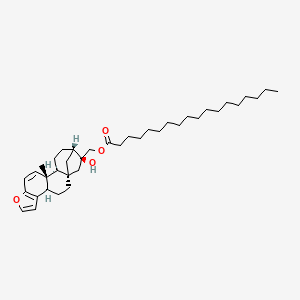

IUPAC Name |

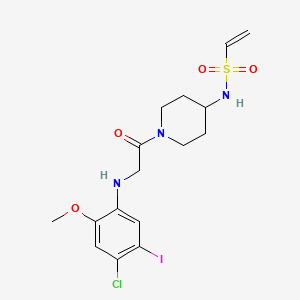

N-[1-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperidin-4-yl]ethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUSBCDCZNBNQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClIN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-[2-(2-Oxopropyl)naphthalene-1,4-Diyl]bis(4-Ethoxybenzenesulfonamide)](/img/structure/B608290.png)

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608294.png)

![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)

![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)

![3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B608308.png)